molecular formula C18H16ClN3O6S B2745299 N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 902253-47-8

N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No. B2745299
CAS RN: 902253-47-8
M. Wt: 437.85
InChI Key: JBNLWZYBULDOKZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an acetylsulfamoyl group, a benzoxazole ring, and a propanamide group . These functional groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its functional groups. The benzoxazole ring is a heterocyclic compound that could contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the presence of the benzoxazole ring could potentially make the compound aromatic and relatively stable .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of heterocyclic compounds, including those with sulfonamide moieties similar to N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, have been synthesized and evaluated for anticonvulsant activities. Compounds in this category have demonstrated protection against convulsions induced by specific agents, highlighting their potential as anticonvulsant agents (A. A. Farag et al., 2012).

Anticancer Activity

Studies on novel sulfonamide derivatives, including those structurally related to the compound , have revealed cytotoxic activities against various human cancer cell lines. These compounds have shown to induce apoptosis in cancer cells, indicating their potential application in cancer therapy (B. Żołnowska et al., 2016). Another study focused on the synthesis of sulfonamide derivatives demonstrated significant in vitro antitumor activities, further supporting the therapeutic potential of these compounds in oncology (J. Sławiński & Z. Brzozowski, 2006).

Anti-Microbial Activity

Research into novel heterocyclic compounds with sulfamido moieties has highlighted their antibacterial and antifungal properties. These findings suggest the relevance of such compounds in developing new antimicrobial agents (R. Nunna et al., 2014).

Anti-Inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory and analgesic potentials of sulfonamide derivatives. These compounds have been found to exhibit significant activity in preclinical models, suggesting their utility in treating pain and inflammation (Ş. Küçükgüzel et al., 2013).

Novel Synthetic Routes and Chemical Transformations

Research has also been dedicated to developing new synthetic methodologies for creating sulfonamide derivatives, demonstrating the chemical versatility and applicability of these compounds in various synthetic and medicinal chemistry contexts (P. Anbarasan et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interaction with biological targets .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

Future research on this compound could focus on elucidating its synthesis, reactivity, mechanism of action, and physical and chemical properties. Additionally, if this compound is intended to be used as a drug, future research could also focus on its pharmacological properties .

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O6S/c1-11(23)21-29(26,27)14-5-3-13(4-6-14)20-17(24)8-9-22-15-10-12(19)2-7-16(15)28-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNLWZYBULDOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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